molecular formula C18H14ClFN2O3S2 B15107959 N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide

N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide

Cat. No.: B15107959
M. Wt: 424.9 g/mol
InChI Key: NSCYQMJMULWTQX-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a benzamide group, and halogenated phenyl groups. Its unique chemical properties make it a subject of interest in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

The synthesis of N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves several steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with a thiazole derivative under specific conditions to form the desired compound. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogenated phenyl groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways .

Comparison with Similar Compounds

N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide can be compared with similar compounds such as 4,4’-difluorobenzophenone and other halogenated thiazole derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties

Properties

Molecular Formula

C18H14ClFN2O3S2

Molecular Weight

424.9 g/mol

IUPAC Name

N-[3-(3-chloro-4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide

InChI

InChI=1S/C18H14ClFN2O3S2/c19-13-8-12(6-7-14(13)20)22-15-9-27(24,25)10-16(15)26-18(22)21-17(23)11-4-2-1-3-5-11/h1-8,15-16H,9-10H2

InChI Key

NSCYQMJMULWTQX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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